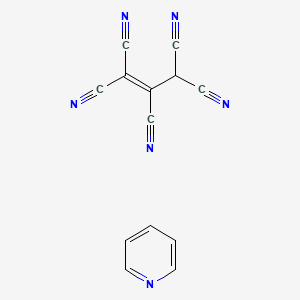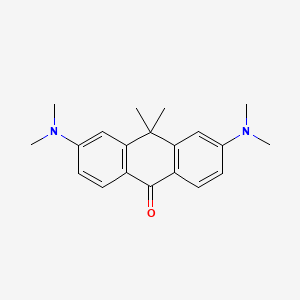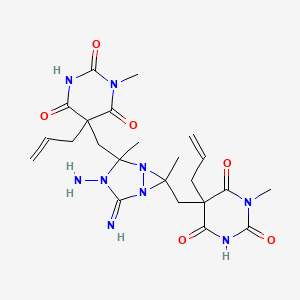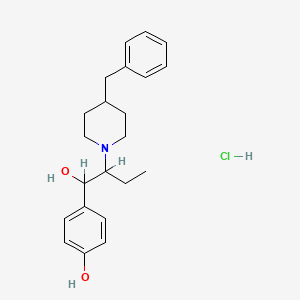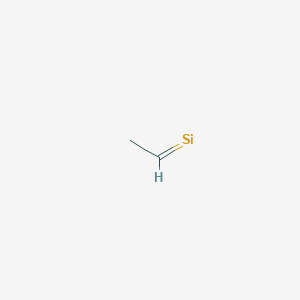
3-(3-Azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one: is an organic compound that features azide functional groups attached to phenyl rings Azides are known for their reactivity and are often used in click chemistry and other synthetic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoacetophenone and 4-bromoacetophenone.
Formation of Azides: The bromo compounds are converted to azides using sodium azide in a nucleophilic substitution reaction.
Coupling Reaction: The azide-substituted acetophenones are then coupled using a base-catalyzed aldol condensation reaction to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The azide groups can undergo oxidation to form nitro compounds.
Reduction: Reduction of the azide groups can yield amines.
Substitution: The azide groups can participate in substitution reactions, such as the Staudinger reaction, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Phosphines or other nucleophiles.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Click Chemistry: The azide groups make this compound suitable for click chemistry applications, where it can be used to form triazoles.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biology and Medicine:
Bioconjugation: The compound can be used to label biomolecules for imaging or therapeutic purposes.
Drug Development: Potential use in the synthesis of pharmacologically active compounds.
Industry:
Polymer Synthesis: Used in the production of specialty polymers with unique properties.
Surface Modification: Employed in modifying surfaces for improved adhesion or other functional properties.
Mécanisme D'action
The mechanism of action for 3-(3-Azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one largely depends on its reactivity due to the azide groups. Azides are known to participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming stable triazole rings. This reactivity is harnessed in various applications, including bioconjugation and materials science.
Comparaison Avec Des Composés Similaires
3-Azidophenylacetylene: Another azide-containing compound used in click chemistry.
4-Azidobenzoic Acid: Used in bioconjugation and surface modification.
1-Azido-4-nitrobenzene: Known for its reactivity in substitution reactions.
Uniqueness: 3-(3-Azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one is unique due to the presence of two azide groups on a conjugated system, which may impart distinct reactivity and properties compared to other azide-containing compounds.
Propriétés
Numéro CAS |
33706-07-9 |
|---|---|
Formule moléculaire |
C15H10N6O |
Poids moléculaire |
290.28 g/mol |
Nom IUPAC |
3-(3-azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10N6O/c16-20-18-13-7-5-12(6-8-13)15(22)9-4-11-2-1-3-14(10-11)19-21-17/h1-10H |
Clé InChI |
MNWWRJMOAXEWTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N=[N+]=[N-])C=CC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

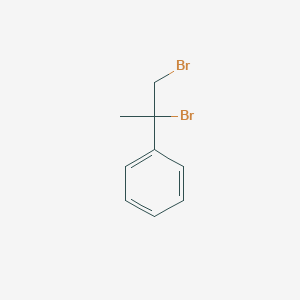

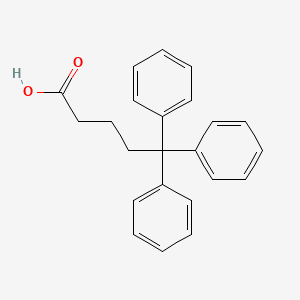
![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
